N-Methylbenzeneselenonamide

Description

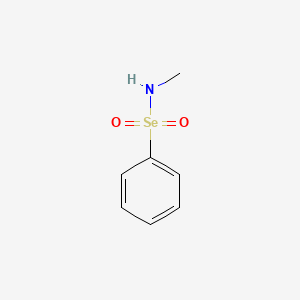

N-Methylbenzeneselenonamide is an organoselenium compound featuring a benzene ring substituted with a selenonamide group (–Se–N–) and a methyl group attached to the nitrogen atom. Organoselenium derivatives are notable for their applications in catalysis, medicinal chemistry, and materials science due to selenium’s unique redox properties and nucleophilicity .

Properties

CAS No. |

63591-15-1 |

|---|---|

Molecular Formula |

C7H9NO2Se |

Molecular Weight |

218.12 g/mol |

IUPAC Name |

N-phenylselenonylmethanamine |

InChI |

InChI=1S/C7H9NO2Se/c1-8-11(9,10)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

XAAQPQWJEXAYDM-UHFFFAOYSA-N |

Canonical SMILES |

CN[Se](=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylbenzeneselenonamide can be synthesized through several methods. One common approach involves the reaction of benzeneselenonyl chloride with methylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:

C6H5SeCl+CH3NH2→C6H5SeNHCH3+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzeneselenonamide undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Selenoxides and selenones.

Reduction: Selenides.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

N-Methylbenzeneselenonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.

Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Methylbenzeneselenonamide involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

- N-Methylbenzeneselenonamide: Contains a selenonamide (–Se–N–) group, which facilitates metal coordination and catalytic activity. The methyl group on nitrogen enhances steric effects while maintaining moderate solubility in organic solvents.

- N-Benzylacetoacetamide : Features an acetoacetamide group (–CO–N–) with a benzyl substituent. This compound lacks selenium but shares an amide backbone, making it relevant in ketone body metabolism studies and as a synthon in organic synthesis .

- Benzoselenazoles: Derived from selenoureas (e.g., N-methyl-N'-phenyl-selenourea), these contain a fused benzene-selenazole ring system. Their oxidation with hydrogen peroxide yields guanidine derivatives, highlighting selenium’s redox versatility .

Table 1: Key Structural and Functional Comparisons

Spectroscopic and Crystallographic Data

- This compound: Expected to show distinct <sup>77</sup>Se NMR signals (δ ~200–600 ppm) and IR absorption for Se–N bonds (~500 cm⁻¹). Crystallographic data would reveal Se–N bond lengths (~1.9–2.1 Å), shorter than S–N bonds in sulfonamides .

- Benzoselenazolyl-guanidines : Characterized by <sup>13</sup>C NMR shifts for selenazole carbons (δ ~120–150 ppm) and ESI–MS for molecular ion confirmation .

- N-Benzylacetoacetamide : Displays <sup>1</sup>H NMR peaks for benzyl protons (δ ~7.3 ppm) and ketone carbonyls (δ ~2.2 ppm for CH3CO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.